Non-ATP-Competitive PLK1 Inhibition: Rigosertib vs ATP-Competitive PLK1 Inhibitors (BI 2536, Volasertib) Binding Mechanism Comparison
Rigosertib inhibits PLK1 via a non-ATP-competitive mechanism, distinguishing it from ATP-competitive PLK1 inhibitors such as BI 2536 (IC50 = 0.83 nM) and Volasertib (BI 6727, IC50 = 0.87 nM) [1]. While ATP-competitive inhibitors bind the ATP-binding pocket and are subject to displacement by high intracellular ATP concentrations and resistance-conferring kinase domain mutations, non-ATP-competitive inhibitors target allosteric or substrate-binding sites, offering distinct pharmacodynamic properties [1]. The non-ATP-competitive binding mode of rigosertib is documented in the original characterization by Gumireddy et al. (2005) and confirmed in subsequent structural analyses [2].
| Evidence Dimension | PLK1 inhibition mechanism |
|---|---|
| Target Compound Data | Non-ATP-competitive (allosteric/substrate-site binding) |
| Comparator Or Baseline | BI 2536: ATP-competitive; Volasertib (BI 6727): ATP-competitive |
| Quantified Difference | Mechanistic class difference; quantitative binding affinity differs (Rigosertib PLK1 IC50 = 9 nM; BI 2536 PLK1 IC50 = 0.83 nM; Volasertib PLK1 IC50 = 0.87 nM) |
| Conditions | Cell-free kinase assays |
Why This Matters
Non-ATP-competitive inhibitors are less susceptible to competition from high physiological ATP concentrations and may retain activity against kinase mutants that confer resistance to ATP-competitive agents, influencing experimental design and therapeutic development.
- [1] Reddy MV, et al. Discovery and development of rigosertib: a novel non-ATP-competitive PLK1 inhibitor. J Med Chem. 2011 Sep 22;54(18):6254-76. View Source
- [2] Gumireddy K, et al. ON01910, a non-ATP-competitive small molecule inhibitor of Plk1, is a potent anticancer agent. Cancer Cell. 2005 Mar;7(3):275-86. View Source
